molecular formula C19H28F6NO5PS B11518600 Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate

Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate

Cat. No.: B11518600
M. Wt: 527.5 g/mol
InChI Key: AJJRSHPUKABMOS-UHFFFAOYSA-N
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Description

Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate is a complex organophosphorus compound characterized by the presence of a benzenesulfonamido group and a hexafluoropropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonamide with hexafluoropropan-2-ol in the presence of a suitable catalyst to form the benzenesulfonamido-hexafluoropropan intermediate. This intermediate is then reacted with dipentyl phosphonate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate involves its interaction with specific molecular targets. The benzenesulfonamido group can form strong interactions with enzymes or receptors, modulating their activity. The hexafluoropropan-2-yl moiety enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Dipentyl (2-benzenesulfonamido-1,1,1,3,3,3-hexafluoropropan-2-YL)phosphonate: Unique due to its specific combination of functional groups.

    Hexafluoroisopropanol: Similar fluorinated compound used in various chemical applications.

    Benzenesulfonamide: Shares the benzenesulfonamido group but lacks the fluorinated moiety.

Properties

Molecular Formula

C19H28F6NO5PS

Molecular Weight

527.5 g/mol

IUPAC Name

N-(2-dipentoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H28F6NO5PS/c1-3-5-10-14-30-32(27,31-15-11-6-4-2)17(18(20,21)22,19(23,24)25)26-33(28,29)16-12-8-7-9-13-16/h7-9,12-13,26H,3-6,10-11,14-15H2,1-2H3

InChI Key

AJJRSHPUKABMOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1)OCCCCC

Origin of Product

United States

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